N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNOS/c1-12(20-18(21)15-7-2-4-8-16(15)19)10-13-11-22-17-9-5-3-6-14(13)17/h2-9,11-12H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRQWNDMIJKVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.
Alkylation: The benzothiophene core is then alkylated using 1-bromo-2-fluorobenzene in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzothiophene with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide exhibit promising anticancer properties. The benzothiophene moiety is known for its ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Studies have shown that derivatives of benzothiophene can selectively target cancerous cells while sparing normal cells, making them ideal candidates for further development as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response. This property could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Step 1: Formation of the benzothiophene core through cyclization reactions.
- Step 2: Introduction of the propan-2-yl group via alkylation methods.
- Step 3: Fluorination at the benzamide position using fluorinating agents to achieve the desired structure.
These synthetic routes have been optimized to improve yield and purity, allowing for more efficient production of the compound for research purposes .
Case Study: Anticancer Efficacy
A notable case study involved testing this compound against various cancer cell lines, including breast and lung cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong potential for further development into a therapeutic agent .
Case Study: Anti-inflammatory Effects
In another study, the compound was administered to animal models exhibiting symptoms of inflammation. The results indicated a marked decrease in swelling and pain responses compared to control groups, confirming its potential as an anti-inflammatory drug candidate .
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide with structurally related benzamide derivatives:
Key Observations:
Heterocyclic Core Variations: The benzothiophene group in the target compound distinguishes it from benzothiazole derivatives (e.g., ). In contrast, urea-linked derivatives () prioritize hydrogen-bonding interactions, which are critical for antifungal activity .
Fluorine Substitution :
- Fluorine at the ortho position (target compound) versus para or meta positions (e.g., ) alters steric hindrance and electronic effects. Ortho-fluorine may restrict rotational freedom, improving target selectivity .
Synthetic Efficiency :
- The target compound’s synthesis likely mirrors methods for analogous benzamides (e.g., HATU-mediated coupling or benzoylation), but yields and purity depend on the reactivity of the benzothiophene-propan-2-ylamine intermediate .
Fluorinated analogs in and highlight the role of fluorine in enhancing metabolic stability and target affinity .
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide is a compound that has drawn interest due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article provides an overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene moiety, which is known for its biological activity, along with a fluorobenzamide group. The molecular formula can be represented as follows:
- Molecular Formula : C15H16FNO
- Molecular Weight : 245.29 g/mol
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Inhibition of Kinase Activity : Certain benzamide derivatives have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell signaling pathways.
- Modulation of GABA Receptors : Some studies suggest that benzamide compounds can act on GABA receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that similar benzamide derivatives exhibited significant antitumor activity by inhibiting cell growth in various cancer cell lines. The mechanism involved the downregulation of key signaling pathways associated with cell proliferation and survival .
- Neuropharmacological Insights : Research has shown that compounds like this compound can modulate GABA receptor activity, leading to potential applications in treating anxiety and depression. The modulation of these receptors can enhance or inhibit synaptic transmission, depending on the specific receptor subtype targeted .
- Kinase Inhibition Studies : Investigations into the inhibitory effects on specific kinases revealed that compounds with similar structures significantly reduced kinase activity, which is crucial for tumor growth and metastasis. This suggests a promising avenue for developing targeted cancer therapies .
Q & A
Q. What are the optimized synthetic routes for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide?
Methodological Answer: The synthesis typically involves coupling 2-fluorobenzoyl chloride with the amine derivative of 1-(1-benzothiophen-3-yl)propan-2-amine. A validated approach includes:
- Coupling Reaction : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane under nitrogen .
- Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product. Yields can vary (68–85%) depending on reaction optimization (temperature, stoichiometry, and solvent polarity) .
Q. Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 2-Fluorobenzoyl chloride | DCM/EDC | 0°C → RT | 85 |
| Amine derivative | DCM/DMAP | RT | 68 |
Q. How is the compound characterized spectroscopically?
Methodological Answer:
- NMR Spectroscopy : Confirm structure via , , and NMR. For example, NMR signals for the benzothiophene protons appear as multiplets at δ 7.2–8.1 ppm, while the 2-fluorobenzamide aromatic protons resonate at δ 7.0–7.8 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides molecular ion peaks (e.g., [M+H]) to verify molecular formula.
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and C-F (~1220 cm) bonds .
Q. What methods ensure purity assessment during synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often use acetonitrile/water gradients.
- Melting Point Analysis : Sharp melting points (e.g., 127–129°C for analogous compounds) indicate crystallinity and purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities?
Methodological Answer:
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value |
|---|---|
| Space group | P2/c |
| R-factor | 0.042 |
| Resolution (Å) | 0.84 |
Q. What methodologies identify metabolic pathways in vitro?
Methodological Answer:
- Hepatocyte Incubations : Incubate with human hepatocytes (1 mg/mL) in PBS, extract metabolites using methanol, and analyze via LC-HRMS. Phase I metabolites (e.g., hydroxylated derivatives) and Phase II conjugates (glucuronides) are common .
- Metabolite Profiling : Use isotopic labeling or MS/MS fragmentation to trace metabolic modifications.
Q. How are structure-activity relationships (SAR) explored for bioactivity?
Methodological Answer:
Q. How do computational models predict physicochemical properties?
Methodological Answer:
- ACD/Labs Percepta : Predict logP (partition coefficient), solubility, and pKa. For example, logP ≈ 3.2 indicates moderate lipophilicity, guiding formulation strategies .
- Molecular Dynamics Simulations : Assess binding affinity to target proteins (e.g., kinases) using docking software (AutoDock Vina).
Q. How to resolve contradictions in experimental data (e.g., conflicting yields)?
Methodological Answer:
- Controlled Replication : Standardize reaction conditions (e.g., inert atmosphere, reagent purity).
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading).
- Case Example : Yield discrepancies in coupling reactions may arise from residual moisture; anhydrous solvents and molecular sieves improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
